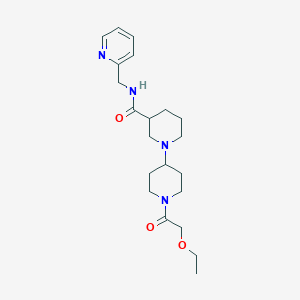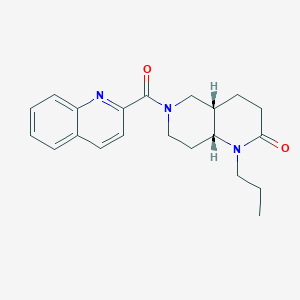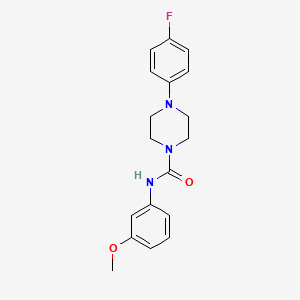![molecular formula C10H11N3OS2 B5344509 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as EPM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPM is a thiazolidinone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. This compound is also soluble in organic solvents, which makes it easy to use in experiments. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which limits its use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into the potential therapeutic applications of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide information on the safety and efficacy of this compound as a potential therapeutic agent. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
合成方法
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 4-methyl-2-oxo-2H-thiazole-5-carboxylic acid with ethyl acetoacetate and 4-aminoantipyrine in the presence of acetic anhydride. Another method involves the reaction of 4-methyl-2-oxo-2H-thiazole-5-carboxylic acid with ethyl acetoacetate and 4-aminoantipyrine in the presence of phosphorous oxychloride.
科学研究应用
5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has shown neuroprotective effects and could be a potential treatment for neurodegenerative disorders.
属性
IUPAC Name |
(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-3-13-6-7(5-11-13)4-8-9(14)12(2)10(15)16-8/h4-6H,3H2,1-2H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSJIYULIKIQQJ-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5344429.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5344436.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylthio)propyl]acetamide](/img/structure/B5344463.png)

![N-(2,3-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344475.png)
![6-amino-2,3,4-trimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5344477.png)
![4-amino-N-(2-{[2-methoxy-4-(methylthio)benzoyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5344485.png)

![2-oxo-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-oxazolidine-4-carboxamide](/img/structure/B5344501.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)
